4-(Diphenylamino)benzeneboronic acid

Descripción

The exact mass of the compound 4-(Diphenylamino)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

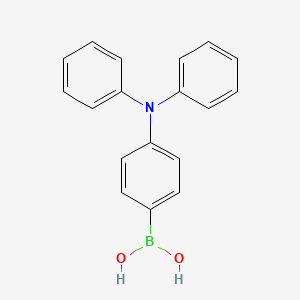

Structure

2D Structure

Propiedades

IUPAC Name |

[4-(N-phenylanilino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQCBRELPOMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479033 | |

| Record name | 4-(Diphenylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201802-67-7 | |

| Record name | 4-(Diphenylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Diphenylamino)benzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and structural information for 4-(Diphenylamino)benzeneboronic acid, a compound of interest in various fields of chemical and pharmaceutical research.

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₈H₁₆BNO₂[1][2][3][4][5] |

| Molecular Weight | 289.14 g/mol [1][3][4][5][6] |

| IUPAC Name | [4-(N-phenylanilino)phenyl]boronic acid[2] |

| CAS Number | 201802-67-7[2][3][4][6] |

Structural Representation

To understand the spatial and bonding relationships of its constituent parts, a logical diagram of this compound's structure is provided. This visualization breaks down the molecule into its primary functional groups: the central benzeneboronic acid moiety and the two phenyl groups of the diphenylamino substituent.

Experimental Protocols

While this document does not detail specific experimental applications, it is important to note that this compound is frequently utilized in Suzuki coupling reactions . A general protocol for such a reaction would involve:

-

Reactant Preparation: Dissolving the boronic acid, an aryl halide, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system, often a mixture like toluene/ethanol or dioxane/water.

-

Base Addition: Introducing an aqueous base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), to activate the boronic acid.

-

Reaction Conditions: Heating the mixture under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with temperature depending on the specific reactants.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified using column chromatography.

Researchers should consult specific literature for protocols tailored to their desired synthetic outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | C18H16BNO2 | CID 12166934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Diphenylamino)phenylboronic acid = 95 201802-67-7 [sigmaaldrich.com]

- 4. 4-硼酸三苯胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(Diphenylamino)phenylboronic acid | 201802-67-7 [chemicalbook.com]

- 6. 201802-67-7|(4-(Diphenylamino)phenyl)boronic acid|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: Solubility of 4-(Diphenylamino)benzeneboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Diphenylamino)benzeneboronic acid in various organic solvents. The information is compiled from available literature and technical data sheets to assist researchers and professionals in its handling, application, and purification.

Core Compound Properties

This compound is a versatile organic compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to introduce the diphenylamino phenyl group. Its solubility is a critical parameter for reaction setup, purification, and formulation.

Chemical Structure:

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is limited in publicly available literature. However, the following table summarizes the available quantitative and qualitative data.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 60 | 25 mg/mL (86.46 mM) | Ultrasonic and warming |

| Toluene | 92.14 | Not Specified | Soluble | Not Specified |

| Tetrahydrofuran (THF) | 72.11 | Not Specified | Implied Soluble | Used as a reaction solvent |

| Toluene/Ethanol/Water | Various | Reflux | Implied Soluble | Used as a reaction solvent system |

Note: "Implied Soluble" indicates that while no specific solubility data is available, the solvent was successfully used in reactions involving this compound, suggesting it possesses at least a functional level of solubility.

General Solubility Profile of Phenylboronic Acids

To supplement the limited specific data, it is useful to consider the general solubility trends of phenylboronic acids. Research indicates the following general tendencies:

-

High Solubility: Ethers (e.g., diethyl ether, THF, dioxane) and ketones (e.g., acetone).[1][2]

-

Low Solubility: Hydrocarbons (e.g., hexane, cyclohexane).[1][2]

These trends are influenced by the polarity of the solvent and the potential for hydrogen bonding between the boronic acid group and the solvent molecules. The bulky, nonpolar diphenylamino group in this compound likely influences its solubility profile compared to unsubstituted phenylboronic acid.

Experimental Protocol: Determination of Solubility via the Dynamic (Synthetic) Method

A standard and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method. This method relies on observing the temperature at which a solid solute completely dissolves in a solvent.

Principle: A mixture of the boronic acid and the solvent of a known composition is heated at a controlled rate with vigorous stirring. The temperature at which the solution becomes clear (i.e., all solid has dissolved) is recorded as the equilibrium solubility temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated digital thermometer

-

Heating/cooling circulator

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Begin stirring the mixture vigorously and start heating the vessel at a slow, constant rate (e.g., 0.5 °C/minute) using the circulating bath.

-

Observation: Continuously monitor the mixture for the disappearance of the last solid particles.

-

Equilibrium Point Determination: The temperature at which the solution becomes completely clear is the solubility temperature for that specific composition.

-

Data Collection: Repeat the procedure with different compositions of the boronic acid and solvent to construct a solubility curve (concentration vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

Caption: Experimental workflow for dynamic solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the organic solvent.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to Triphenylamine-4-boronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylamine-4-boronic acid is a versatile organic compound that has garnered significant interest in various scientific fields, including organic synthesis, materials science, and biomedical research. Its unique electronic properties, stemming from the electron-donating triphenylamine (B166846) core and the versatile boronic acid functional group, make it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of triphenylamine-4-boronic acid, detailed experimental protocols for its synthesis and common reactions, and a discussion of its applications, particularly in areas relevant to drug development and bio-imaging.

Core Physical and Chemical Properties

Triphenylamine-4-boronic acid is typically a white to dark green crystalline powder.[1] While soluble in solvents like toluene, its quantitative physical and chemical properties are summarized in the table below.[1][2] It is important to note that this compound may contain varying amounts of its anhydride.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆BNO₂ | [2] |

| Molar Mass | 289.14 g/mol | [2] |

| Appearance | White to dark green powder/crystal | [1] |

| Melting Point | 110-115 °C (lit.) or 228 °C | [2][3] |

| Boiling Point | 484.5 ± 47.0 °C (Predicted) | [2] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.71 ± 0.17 (Predicted) | [2] |

| Solubility | Soluble in Toluene | [2] |

Note on Melting Point Discrepancy: The literature presents two different melting point ranges for triphenylamine-4-boronic acid. This discrepancy may be attributed to the presence of varying amounts of the corresponding anhydride, which can form from the dehydration of the boronic acid.

Spectroscopic Data

| Spectroscopic Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl rings. The protons on the phenyl ring bearing the boronic acid group will exhibit distinct chemical shifts due to the electronic effects of the boronic acid and the diphenylamino group. |

| ¹³C NMR | Resonances for the 18 carbon atoms of the triphenylamine core. The carbon attached to the boron atom will have a characteristic chemical shift. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the boronic acid group (broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-N stretching of the tertiary amine, as well as aromatic C-H and C=C stretching vibrations. |

| UV-Vis Spectroscopy | Strong absorption bands in the UV region characteristic of the triphenylamine chromophore, arising from π-π* transitions within the aromatic system. |

Experimental Protocols

Synthesis of Triphenylamine-4-boronic Acid

A common synthetic route to triphenylamine-4-boronic acid involves the lithiation of 4-bromo-N,N-diphenylaniline followed by quenching with a borate (B1201080) ester.

Workflow for the Synthesis of Triphenylamine-4-boronic Acid

Caption: Synthetic workflow for triphenylamine-4-boronic acid.

Detailed Protocol:

-

Lithiation: Dissolve 4-bromo-N,N-diphenylaniline (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, approximately 1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithium-halogen exchange.

-

Borylation: Add trimethyl borate (approximately 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure triphenylamine-4-boronic acid.

Palladium-Catalyzed Suzuki Coupling Reaction

Triphenylamine-4-boronic acid is a key reagent in Suzuki coupling reactions to form C-C bonds, enabling the synthesis of a wide range of triphenylamine derivatives.[4]

Caption: Application of a TPA-based probe in cellular imaging.

For example, triphenylamine-based probes have been designed to target and visualize lipid droplets in living cells, which are important organelles in cellular metabolism and are implicated in diseases such as cancer. [5]Other derivatives have been developed as sensors for biologically relevant ions like Fe³⁺ and anions such as fluoride. [6]The ability to monitor these species in real-time within a cellular context provides valuable insights into various signaling pathways and pathological conditions.

Conclusion

Triphenylamine-4-boronic acid is a fundamentally important compound with a rich chemistry that enables the synthesis of a diverse range of functional molecules. Its physical and chemical properties are well-characterized, and robust synthetic protocols are available for its preparation and subsequent reactions. For researchers in drug development and related fields, this compound serves as a critical starting material for creating novel triphenylamine derivatives with applications ranging from fluorescent probes for elucidating cellular mechanisms to potential therapeutic agents. The continued exploration of triphenylamine-based structures promises to yield new tools and technologies for advancing our understanding of biology and the treatment of disease.

References

- 1. 4-(Diphenylamino)phenylboronic Acid 201802-67-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. 4-硼酸三苯胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Fluorescent probes based on triphenylamine derivatives for targeting lipid droplets in living cells and distinguishing cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to [4-(N-phenylanilino)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [4-(N-phenylanilino)phenyl]boronic acid, a versatile chemical compound with significant applications in materials science and organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the development of advanced electronic materials.

Chemical Identity and Properties

[4-(N-phenylanilino)phenyl]boronic acid, commonly known as 4-(Diphenylamino)phenylboronic acid or Triphenylamine-4-boronic acid, is an aromatic boronic acid featuring a triphenylamine (B166846) core. The presence of the electron-donating diphenylamino group and the reactive boronic acid moiety makes it a valuable building block in organic chemistry.

| Property | Value | Reference |

| IUPAC Name | [4-(N-phenylanilino)phenyl]boronic acid | [1] |

| Synonyms | 4-(Diphenylamino)phenylboronic acid, Triphenylamine-4-boronic acid, 4-(N,N-Diphenylamino)phenylboronic acid | [2][3] |

| CAS Number | 201802-67-7 | [2][3] |

| Molecular Formula | C₁₈H₁₆BNO₂ | [2][3] |

| Molecular Weight | 289.14 g/mol | [2][3] |

| Appearance | White to off-white or light yellow solid/powder | |

| Melting Point | 110-115 °C | [4] |

| Solubility | Soluble in polar organic solvents. |

Synthesis of [4-(N-phenylanilino)phenyl]boronic acid

The synthesis of [4-(N-phenylanilino)phenyl]boronic acid is typically achieved through a lithium-halogen exchange reaction followed by borylation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Triphenylamine Boronic Acid

This protocol describes the synthesis starting from Triphenylamine.

Step 1: Bromination of Triphenylamine to Synthesize 4-Bromo-N,N-diphenylaniline

-

To a 100-mL 3-necked flask at 0°C, add Triphenylamine (5.00 g, 20.38 mmol) and anhydrous dimethylformamide (DMF) (40 mL).

-

Slowly add a solution of N-bromosuccinimide (NBS) (3.99 g, 22.42 mmol) in 15 mL of anhydrous DMF to the flask using a dropping funnel.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Terminate the reaction by adding 2 M HCl.

-

Extract the product with diethyl ether and dry the organic layer with anhydrous Na₂SO₄.

-

Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:10) to yield 4-Bromo-N,N-diphenylaniline as a white solid.

Step 2: Synthesis of Triphenylamine Boronic Acid

-

Under a nitrogen atmosphere, add a solution of 4-Bromo-N,N-diphenylaniline (2.60 g, 8.02 mmol) in 10 mL of THF dropwise to a solution of n-BuLi (3.8 mL in n-hexane, 8.20 mmol) in 12 mL of THF at -78°C.

-

Stir the mixture for 1 hour at -78°C.

-

Add trimethyl borate (B1201080) (0.9 mL) dropwise to the reaction mixture and stir for another hour at -78°C.

-

Allow the reaction to stir overnight at room temperature.

-

Add 2 M Hydrochloric acid to the mixture and stir for 30 minutes.

-

Extract the resulting mixture with ether and wash the organic layer with distilled water three times.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by appropriate methods (e.g., recrystallization or column chromatography) to yield Triphenylamine Boronic Acid.

Caption: Synthesis of [4-(N-phenylanilino)phenyl]boronic acid.

Applications in Materials Science and Organic Synthesis

[4-(N-phenylanilino)phenyl]boronic acid is a pivotal precursor in the synthesis of materials for organic electronics and a versatile reagent in cross-coupling reactions.[5]

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[1] This reaction is instrumental in synthesizing complex organic molecules, including pharmaceuticals and advanced materials.[5]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the aryl halide (1.0 eq), [4-(N-phenylanilino)phenyl]boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Heat the reaction mixture with stirring (typically between 80-110°C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Suzuki-Miyaura cross-coupling reaction.

Organic Light-Emitting Diodes (OLEDs)

The triphenylamine core of [4-(N-phenylanilino)phenyl]boronic acid imparts excellent hole-transporting properties to molecules derived from it.[6] Consequently, it serves as a crucial building block for synthesizing hole-transport materials (HTMs) and emissive materials for OLEDs.[5][7] These materials are essential for the fabrication of efficient and stable display and lighting technologies.

General Workflow for OLED Fabrication using a Derivative:

-

Synthesis of the Active Material: Synthesize the desired hole-transport or emissive material via a Suzuki coupling reaction using [4-(N-phenylanilino)phenyl]boronic acid and a suitable aryl halide.

-

Substrate Preparation: Clean an indium tin oxide (ITO) coated glass substrate sequentially with detergents, deionized water, and organic solvents in an ultrasonic bath.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a solution of a hole injection material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.

-

Hole Transport Layer (HTL) and Emissive Layer (EML) Deposition: Spin-coat a solution of the synthesized triphenylamine-based material (as the HTL or part of the EML) onto the HIL and anneal.

-

Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit an electron transport layer and a low work function metal cathode (e.g., LiF/Al) through thermal evaporation under high vacuum.

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Caption: OLED fabrication workflow.

Organic Solar Cells (OSCs)

Similar to its application in OLEDs, the electron-rich nature of the triphenylamine moiety makes derivatives of [4-(N-phenylanilino)phenyl]boronic acid suitable as donor materials in the active layer of organic solar cells.[8][9] These materials can be tailored through synthesis to optimize their absorption spectra and energy levels for efficient light harvesting and charge separation.

General Workflow for Organic Solar Cell Fabrication:

-

Synthesis of the Donor Material: Synthesize the triphenylamine-based donor material using [4-(N-phenylanilino)phenyl]boronic acid via a suitable synthetic route, often involving Suzuki coupling.

-

Substrate and Layer Preparation: Prepare and clean an ITO-coated glass substrate. Deposit and anneal a hole transport layer (e.g., PEDOT:PSS).

-

Active Layer Deposition: Prepare a blend solution of the synthesized donor material and an acceptor material (e.g., a fullerene derivative like PC₇₁BM). Spin-coat the blend onto the hole transport layer to form the bulk heterojunction active layer, followed by annealing.

-

Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) via thermal evaporation.

-

Encapsulation: Encapsulate the device to ensure long-term stability.

Caption: Organic solar cell fabrication workflow.

Involvement in Signaling Pathways

Currently, there is no significant body of research indicating a direct role for [4-(N-phenylanilino)phenyl]boronic acid in specific biological signaling pathways. Its primary applications are in materials science and as a synthetic intermediate.

Conclusion

[4-(N-phenylanilino)phenyl]boronic acid is a compound of significant interest due to its versatile chemical nature. Its triphenylamine core provides desirable electronic properties for applications in organic electronics, while the boronic acid group allows for its facile incorporation into a wide array of complex molecules through Suzuki-Miyaura cross-coupling. This makes it a key building block for the development of next-generation OLEDs, organic solar cells, and other advanced functional materials. The synthetic protocols and application workflows detailed in this guide provide a foundation for researchers and professionals working in these innovative fields.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of four-armed triphenylamine-based molecules and their applications in organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of 4-(Diphenylamino)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylamino)benzeneboronic acid is a versatile organic compound of significant interest in the fields of materials science and pharmaceutical development. Its unique structure, combining a triphenylamine (B166846) core with a reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules with tailored electronic and photophysical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed experimental protocol, a summary of its key physical and chemical properties, and a discussion of its applications.

Introduction

This compound, also known as 4-(N,N-diphenylamino)phenylboronic acid, is an aromatic boronic acid that has garnered considerable attention as a synthetic intermediate. The triphenylamine unit imparts excellent hole-transporting properties and redox activity, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This unique combination of functionalities has led to its use in the development of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. In the realm of drug discovery, boronic acids are a privileged structural motif, and derivatives of this compound are explored for their potential therapeutic applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 201802-67-7 |

| Molecular Formula | C₁₈H₁₆BNO₂ |

| Molecular Weight | 289.14 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 110-115 °C |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). |

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithiation-borylation reaction starting from 4-bromo-N,N-diphenylaniline. This method offers a direct and efficient route to the desired product.

Experimental Protocol

Materials:

-

4-bromo-N,N-diphenylaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B1201080)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Dichloromethane (DCM)

-

Petroleum ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar is charged with 4-bromo-N,N-diphenylaniline (1.0 equivalent). The flask is sealed with a septum and purged with dry nitrogen gas.

-

Dissolution: Anhydrous THF is added to the flask via syringe to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 to 1.5 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate (1.2 to 1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Acidification: The reaction is quenched by the slow addition of deionized water. The mixture is then acidified to a pH of approximately 2-3 with hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization from a mixture of dichloromethane and petroleum ether to afford this compound as a white to off-white solid.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

A Technical Guide to the Safety and Hazards of 4-(Diphenylamino)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 4-(diphenylamino)benzeneboronic acid (CAS No. 201802-67-7). The information is compiled and presented to meet the needs of laboratory researchers, scientists, and professionals involved in drug development. This document summarizes the available data from Safety Data Sheets (SDS) and other scientific sources to ensure safe handling, storage, and disposal.

Chemical Identification and Properties

This compound is an organic compound frequently used in chemical synthesis, particularly in Suzuki coupling reactions. Its key identifiers and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Diphenylamino)phenylboronic acid, Triphenylamine-4-boronic acid |

| CAS Number | 201802-67-7 |

| Molecular Formula | C₁₈H₁₆BNO₂ |

| Molecular Weight | 289.14 g/mol [1] |

| Appearance | Powder[2] |

| Storage Temperature | 2-8°C, in a dry area[1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation, as well as long-term adverse effects on the aquatic environment.[1][2]

GHS Hazard Summary

The GHS classification for this compound is summarized in the table below, providing a clear overview of its potential hazards.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

| Hazardous to the Aquatic Environment (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life[1] |

GHS Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning [1]

The logical relationship between the hazard classifications and the required precautionary measures is illustrated in the diagram below.

Toxicological Information

A thorough review of available safety data sheets indicates that the toxicological properties of this compound have not been fully investigated.[1] There is no quantitative data available for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity.[3]

However, it is important to note that some studies have shown that certain boronic acids and their derivatives can be mutagenic in the Ames assay. Therefore, this class of compounds should be handled with appropriate care, assuming potential genotoxicity until proven otherwise.

Experimental Protocols

While specific toxicological studies for this compound are not publicly available, this section outlines the standard methodologies that would be employed to determine the hazards identified.

Skin Irritation Testing (OECD Guideline 404)

The potential for a substance to cause skin irritation is typically assessed using the Draize rabbit skin test or validated in vitro methods.

Methodology Outline:

-

Test System: Healthy, young adult albino rabbits are used. A small area of the animal's back is clipped free of fur.

-

Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small patch of skin. The site is then covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored on a scale (e.g., 0-4), and a primary irritation index is calculated to classify the substance.

Eye Irritation Testing (OECD Guideline 405)

This test evaluates the potential of a substance to cause injury to the eye.

Methodology Outline:

-

Test System: Albino rabbits are typically used.

-

Application: A measured amount of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.

-

Scoring: Scores are assigned for each observation point. The classification of the substance is based on the severity and reversibility of the observed effects.

Aquatic Toxicity Testing (OECD Guideline 203 - Fish, Acute Toxicity Test)

To assess the long-term hazard to aquatic life, acute toxicity studies are a primary step.

Methodology Outline:

-

Test Species: A standard fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.

-

Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50 (Lethal Concentration, 50%), which is the concentration of the substance that is lethal to 50% of the test fish population.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a systematic approach to handling this compound is crucial. The following workflow outlines the key steps for risk assessment and control.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Consult a physician and show them the Safety Data Sheet.[1]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][4] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1][4] |

| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][4] |

The following decision tree provides a visual guide for first aid response.

Accidental Release Measures and Disposal

In the event of a spill, personal and environmental safety should be prioritized.

Accidental Release

-

Personal Precautions: Use personal protective equipment as outlined in Section 5. Avoid dust formation and do not breathe dust or vapors. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent the substance from entering drains.[4]

-

Containment and Cleanup: Sweep up the material and shovel it into a suitable, closed container for disposal. Avoid creating dust.[1]

Disposal

-

Product: Dispose of this material as hazardous waste through a licensed professional waste disposal service.

-

Contaminated Packaging: Dispose of as unused product.[1]

Conclusion

This compound is a valuable research chemical that presents moderate hazards, primarily as a skin, eye, and respiratory irritant, with potential for long-term harm to aquatic life. While comprehensive toxicological data is lacking, the available information mandates careful handling, the use of appropriate engineering controls and personal protective equipment, and adherence to safe laboratory practices. Researchers and drug development professionals must remain vigilant and consult the full Safety Data Sheet before use.

References

Proper Storage and Handling of 4-(Diphenylamino)benzeneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper storage and handling procedures for 4-(Diphenylamino)benzeneboronic acid (CAS No. 201802-67-7), a key biochemical reagent in life science research and organic synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid, combustible substance.[1] Its stability and reactivity are influenced by its physical and chemical properties, which are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆BNO₂ | ChemScene[2] |

| Molecular Weight | 289.14 g/mol | Sigma-Aldrich[3] |

| Appearance | Powder | ChemicalBook[4] |

| Melting Point | 110-115 °C (lit.) or 210-214 °C (lit.) | Sigma-Aldrich[3] |

| Partition Coefficient (log Pow) | 5.381 | Sigma-Aldrich[1] |

| Stability | Stable under recommended storage conditions.[4] | Sigma-Aldrich, ChemicalBook[1][4] |

Storage Conditions

Proper storage is essential to prevent degradation and maintain the quality of this compound. The following table outlines the recommended storage conditions based on supplier safety data sheets.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place.[4] Recommended storage temperature may be indicated on the product label.[1] Some suppliers recommend 2-8℃, while others suggest room temperature or -20°C for solutions.[5][6] | Angene Chemical, MedchemExpress, Sigma-Aldrich, ChemicalBook[1][4][5][6] |

| Atmosphere | Store in a dry area.[5] | Angene Chemical[5] |

| Container | Keep container tightly closed.[1][4] | Sigma-Aldrich, ChemicalBook[1][4] |

| Ventilation | Store in a well-ventilated place.[4][7] | ChemicalBook, ECHEMI[4][7] |

| Incompatibilities | Strong oxidizing agents.[4] Strong acids and strong bases.[8] | ChemicalBook, Fisher Scientific[4][8] |

For solutions, it is advised to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6]

Handling Procedures and Personal Protective Equipment (PPE)

Safe handling of this compound minimizes exposure risks and prevents contamination. Researchers should always handle this compound in a well-ventilated area, preferably with local exhaust ventilation where dust can be generated.[5][9]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

| PPE Type | Specification | Source |

| Eye Protection | Safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5] | Angene Chemical[5] |

| Hand Protection | Handle with impervious gloves. Gloves must be inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use.[4][5] | ChemicalBook, Angene Chemical[4][5] |

| Respiratory Protection | Required when dusts are generated.[1] Use type N95 (US) or type P1 (EN 143) dust masks for nuisance levels of dust.[4] | Sigma-Aldrich, ChemicalBook[1][4] |

| Skin and Body Protection | Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] | Angene Chemical[5] |

Hygiene Measures

Always wash hands thoroughly after handling the substance and before breaks.[5][9] Contaminated clothing should be changed and washed before reuse.[1][9]

Experimental Protocols: Spill and Disposal

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[5] Avoid dust formation and breathing vapors, mist, or gas.[5][7]

Spill Cleanup Protocol:

-

Wear appropriate personal protective equipment.[5]

-

Cover drains to prevent the product from entering them.[1]

-

For dry spills, sweep up and shovel the material.[4] Pick up and arrange disposal without creating dust.[5]

-

Collect the spilled material in a suitable, closed container for disposal.[4][5]

-

Clean the affected area thoroughly.

Disposal

Dispose of the compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[1][5]

First Aid Measures

The following table outlines the recommended first aid procedures in case of exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5] | ChemicalBook, Angene Chemical[4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[1][5][9] | Sigma-Aldrich, Angene Chemical, TCI Chemicals[1][5][9] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician if irritation persists.[4][5][9] | ChemicalBook, Angene Chemical, TCI Chemicals[4][5][9] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][5] | ChemicalBook, Angene Chemical[4][5] |

Logical Workflow for Storage and Handling

The following diagram illustrates the key decision points and procedures for the proper storage and handling of this compound.

Caption: Logical workflow for the safe storage and handling of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-(Diphenylamino)phenylboronic acid = 95 201802-67-7 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

Stability and degradation of 4-(diphenylamino)phenylboronic acid

An In-depth Technical Guide to the Stability and Degradation of 4-(Diphenylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylamino)phenylboronic acid is a versatile building block in organic synthesis, particularly in the development of materials for organic electronics and as an intermediate in the synthesis of complex molecules. An understanding of its stability and degradation profile is critical for its proper handling, storage, and application, especially in the context of drug development where purity and impurity profiles are paramount. This guide provides a comprehensive overview of the known and potential degradation pathways of 4-(diphenylamino)phenylboronic acid under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for conducting forced degradation studies and analytical methods for monitoring the parent compound and its degradants are presented.

Introduction

4-(Diphenylamino)phenylboronic acid, a derivative of triphenylamine (B166846), possesses a boronic acid moiety that makes it a key participant in Suzuki-Miyaura cross-coupling reactions. While generally considered to have moderate stability under ambient conditions, the boronic acid functional group is susceptible to certain degradation pathways. This document outlines the primary degradation routes and provides methodologies to assess the stability of this compound.

Predicted Degradation Pathways

Based on the chemical structure of 4-(diphenylamino)phenylboronic acid and the known reactivity of arylboronic acids and triphenylamine derivatives, several degradation pathways can be anticipated.

Hydrolytic Degradation (Protodeboronation)

A common degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction can be catalyzed by acid or base. The primary degradation product of this pathway is diphenylamine.

dot

Synonyms for 4-(Diphenylamino)benzeneboronic acid

An In-depth Technical Guide to 4-(Diphenylamino)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in materials science and organic synthesis. This document details its chemical properties, synonyms, and relevant experimental protocols, offering valuable information for researchers and professionals in related fields.

Chemical Identity and Synonyms

This compound is an organic compound featuring a boronic acid functional group attached to a diphenylamine (B1679370) core. This structure imparts unique electronic and photophysical properties, making it a valuable building block in the synthesis of advanced materials.[1] A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | [4-(N-phenylanilino)phenyl]boronic acid[2] |

| CAS Number | 201802-67-7[2][3][4][5][6][7] |

| Molecular Formula | C₁₈H₁₆BNO₂[2][6][8] |

| Synonyms | 4-(Diphenylamino)phenylboronic acid[2][3][4][5][6][7] |

| Triphenylamine-4-boronic acid[1][2][3][4][6][7][8] | |

| 4-(N,N-Diphenylamino)phenylboronic acid[2][4][5] | |

| 4-(N,N-Diphenylamino)-1-phenylboronic acid[4][5] | |

| 4-(N-Diphenylamino)phenylboronic acid[4][5] | |

| [4-(Diphenylamino)phenyl]boronic acid[1][2] | |

| Boronic acid, B-[4-(diphenylamino)phenyl]-[1][2] | |

| 4-BATPA[6] | |

| 4-borate triphenylamine[6] |

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Weight | 289.14 g/mol | [2][3][6] |

| Melting Point | 110-115 °C (lit.) | [3][6][8] |

| Boiling Point (Predicted) | 484.5 ± 47.0 °C | [6] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [6][8] |

| pKa (Predicted) | 8.71 ± 0.17 | [6] |

| Solubility | Soluble in Toluene | [6][8] |

| log Pow | 5.381 | [4] |

Safety Information

This compound is classified with the following GHS hazard statements:

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[7] The compound is stable under recommended storage conditions, which is in a dark, dry, and sealed environment at room temperature.[6]

Key Applications and Experimental Protocols

This compound is a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[9][10] Its derivatives are utilized in the development of materials for organic light-emitting diodes (OLEDs), fluorescent probes, and as potential anticancer agents.[9]

Synthesis of Triphenylamine (B166846) Boronic Acid

A common synthetic route to 4-(diphenylamino)phenylboronic acid involves the reaction of 4-bromo-N,N-diphenylaniline with n-butyllithium followed by reaction with trimethyl borate (B1201080).[11]

Experimental Protocol:

-

A solution of 4-bromo-N,N-diphenylaniline (2.60 g, 8.02 mmol) in THF (10 mL) is added dropwise to a solution of n-BuLi (3.8 mL in n-hexane, 8.20 mmol) in THF (12 mL) at -78 °C under a nitrogen atmosphere.[11]

-

The mixture is stirred for 1 hour, after which trimethyl borate (0.9 mL) is added dropwise.[11]

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.[11]

-

The reaction is then quenched with a 2 M HCl solution, extracted with ethyl ether, and dried with anhydrous Na₂SO₄.[11]

-

The product is purified by recrystallization.[11]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This compound is frequently used as a coupling partner in Suzuki-Miyaura reactions to synthesize complex organic molecules, such as those used in OLEDs.[9][12][13]

General Experimental Protocol:

-

To a reaction flask, add the aryl halide (1.2 equiv), 4-(diphenylamino)phenylboronic acid (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2 equiv).[14][15]

-

Add a suitable solvent system, such as a mixture of THF and water.[14][15]

-

The reaction mixture is typically heated (e.g., to 80-85 °C) and stirred for a specified time (e.g., 3.5 to 24 hours) under an inert atmosphere (e.g., argon).[14][15]

-

After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[14][15]

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated.[14][15]

-

The crude product is then purified, typically by column chromatography or recrystallization.[11][15]

Application in Organic Light-Emitting Diodes (OLEDs)

The diphenylamino moiety provides electron-donating and hole-transporting properties, making this compound and its derivatives valuable in the construction of OLEDs.[6][9][13] The general process involves incorporating this molecule into a larger conjugated system that forms the emissive or charge-transport layer of the OLED device.

Conceptual Workflow for OLED Material Synthesis:

-

Monomer Synthesis: Synthesize a key monomer using 4-(diphenylamino)phenylboronic acid via a Suzuki coupling reaction, as described in the protocol above.

-

Polymerization/Oligomer Synthesis: The resulting monomer can be further reacted (e.g., through polymerization) to create the final organic semiconductor material.

-

Device Fabrication: The synthesized material is then deposited as a thin film, along with other layers (e.g., electrodes, charge injection layers), to fabricate the OLED device.

-

Characterization: The performance of the OLED device is characterized by measuring its current-voltage-luminance (I-V-L) characteristics and electroluminescence spectra.[14]

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its effective and safe use in the laboratory.

References

- 1. CAS 201802-67-7: 4-(Diphenylamino)phenylboronic acid [cymitquimica.com]

- 2. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | C18H16BNO2 | CID 12166934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-(Diphenylamino)phenylboronic acid | 201802-67-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. Buy 4-(Diphenylamino)phenylboronic acid | 201802-67-7 [smolecule.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. 4-硼酸三苯胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

The Advent and Advancement of Triphenylamine-Containing Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylamine-containing boronic acids have emerged as a versatile and powerful class of organic compounds, finding applications in diverse fields ranging from materials science to medicinal chemistry. Their unique electronic and structural properties, arising from the combination of the electron-rich, propeller-shaped triphenylamine (B166846) core and the versatile boronic acid moiety, have made them invaluable building blocks for the synthesis of functional materials and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing these compounds. It further details experimental protocols for their synthesis and discusses their applications, supported by quantitative data and visual representations of key chemical pathways.

Discovery and Historical Context

The journey of triphenylamine-containing boronic acids is intrinsically linked to the development of modern organic synthesis, particularly cross-coupling reactions. While triphenylamine itself has been a known entity for over a century, its functionalization with a boronic acid group is a more recent development, largely driven by the advent of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Early work in the 21st century laid the foundation for the synthesis of these molecules. Notably, publications in 2005 in Tetrahedron and Tetrahedron Letters provided detailed synthetic routes to 4-(diphenylamino)phenylboronic acid, which has since become a cornerstone building block in this class of compounds. These initial syntheses opened the door for the exploration of a wide array of derivatives and their subsequent applications. The development of more efficient catalytic systems, such as those for Buchwald-Hartwig amination and iridium-catalyzed C-H borylation, has further expanded the synthetic toolbox for accessing novel triphenylamine-containing boronic acid structures.

Synthetic Methodologies

The synthesis of triphenylamine-containing boronic acids can be broadly approached in two main stages: the construction of the triphenylamine core and the introduction of the boronic acid functionality. Several key synthetic strategies have been developed and refined over the years.

Construction of the Triphenylamine Core

Three primary methods have proven effective for the synthesis of the triphenylamine scaffold, which can then be further functionalized.

-

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aniline (B41778) or a diarylamine with an aryl halide. While effective, it often requires harsh reaction conditions, including high temperatures[1].

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more versatile and widely used method for forming C-N bonds. It offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation[2][3][4][5].

-

Suzuki-Miyaura Coupling: This powerful palladium-catalyzed reaction can also be employed to construct the triphenylamine skeleton by coupling an amine-substituted boronic acid with an aryl halide[3][6][7][8][9].

Introduction of the Boronic Acid Moiety

Once the triphenylamine core, often halogenated at a specific position, is synthesized, the boronic acid group can be introduced through several methods:

-

Lithiation and Borylation: This common method involves the lithiation of an aryl halide (e.g., 4-bromotriphenylamine) using an organolithium reagent, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent hydrolysis to yield the boronic acid.

-

Iridium-Catalyzed C-H Borylation: This more recent and atom-economical method allows for the direct conversion of a C-H bond on the triphenylamine ring to a C-B bond using an iridium catalyst and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂)[10][11][12].

Quantitative Data Summary

The following tables summarize key quantitative data for representative triphenylamine-containing boronic acids and their precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 4-(Diphenylamino)phenylboronic acid | C₁₈H₁₆BNO₂ | 289.14 | 110-115 | [13][14][15] |

| Tris(4-bromophenyl)amine | C₁₈H₁₂Br₃N | 482.01 | 142 | [16] |

| N,N'-Diphenyl-p-phenylenediamine | C₁₈H₁₆N₂ | 260.33 | 143-145 | [5] |

| Synthetic Step | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Reference |

| Buchwald-Hartwig Amination | 4-Chloroanisole, Diphenylamine (B1679370) | Pd₂(dba)₃, tBu₃P·HBF₄, NaOtBu | Toluene | 65 | [2] |

| Ullmann Condensation (example) | ortho-Chloronitrobenzene | Copper-bronze alloy | - | - | [17] |

| Suzuki Coupling (general) | Phenylboronic acid, Haloarene | Pd catalyst, Base | Toluene/Dioxane | - | [18] |

| Bromination of Triphenylamine | Triphenylamine, Bromine | - | Chloroform | - | [16] |

Experimental Protocols

Synthesis of 4-Bromotriphenylamine (B1269916) via Ullmann Condensation

This protocol is a general representation of the Ullmann condensation for the synthesis of a triphenylamine precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diphenylamine (1.0 eq), 4-bromoiodobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper powder (0.2 eq).

-

Solvent Addition: Add a high-boiling point solvent such as nitrobenzene (B124822) or dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (typically 180-210 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove copper and inorganic salts.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Synthesis of 4-(Diphenylamino)phenylboronic acid via Lithiation and Borylation

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotriphenylamine (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 2-3.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Key Signaling Pathways and Experimental Workflows

The utility of triphenylamine-containing boronic acids often lies in their role within larger systems, such as organic electronic devices or fluorescent sensors. The following diagrams illustrate the fundamental principles and workflows associated with their synthesis and application.

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations used to prepare triphenylamine-containing boronic acids.

Application-Relevant Pathways

The unique properties of triphenylamine-containing boronic acids are leveraged in various applications.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. 4-(Diphenylamino)phenylboronic acid | 201802-67-7 [chemicalbook.com]

- 14. 4-硼酸三苯胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. scbt.com [scbt.com]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. byjus.com [byjus.com]

- 18. The progress of selective fluorescent chemosensors by boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(Diphenylamino)benzeneboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and analytical workflow for the characterization of 4-(Diphenylamino)benzeneboronic acid. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development who utilize this versatile building block.

Core Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is not consistently available in publicly accessible literature. Therefore, this guide presents expected data based on the chemical structure and spectroscopic data from analogous compounds. Researchers should verify this data with their own experimental results.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₆BNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 289.14 g/mol | --INVALID-LINK-- |

| CAS Number | 201802-67-7 | --INVALID-LINK-- |

| Appearance | White to off-white or green powder/crystal | --INVALID-LINK--[2] |

| Melting Point | 110-115 °C | --INVALID-LINK-- |

Table 2: Expected Nuclear Magnetic Resonance (NMR) Data

Note: Boronic acids can form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to complex or broad NMR spectra. Running the NMR in a solvent like DMSO-d₆ or methanol-d₄ can help to obtain a clearer spectrum of the monomeric acid.

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Solvent: DMSO-d₆ | Solvent: DMSO-d₆ |

| Frequency: 400 MHz | Frequency: 100 MHz |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| ~8.0 (s, 2H, B(OH)₂) | ~150 (C-N) |

| ~7.7 (d, 2H, Ar-H ortho to B) | ~148 (Ar-C) |

| ~7.3 (t, 4H, Ar-H meta of Ph) | ~136 (Ar-C ortho to B) |

| ~7.1 (t, 2H, Ar-H para of Ph) | ~130 (Ar-CH) |

| ~7.0 (d, 4H, Ar-H ortho of Ph) | ~125 (Ar-CH) |

| ~6.9 (d, 2H, Ar-H ortho to N) | ~124 (Ar-CH) |

| ~120 (Ar-CH) |

Table 3: Expected Infrared (IR) and Mass Spectrometry (MS) Data

| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |

| Sample Preparation: KBr Pellet or ATR | Ionization Method: Electrospray (ESI) |

| Characteristic Peaks (cm⁻¹) | Expected m/z |

| 3500-3200 (broad, O-H stretch of B(OH)₂) | 289.13 ([M]⁺, exact mass: 289.1274)[1] |

| ~3050 (C-H stretch, aromatic) | 271.12 ([M-H₂O]⁺) |

| ~1590, ~1490 (C=C stretch, aromatic) | |

| ~1350 (B-O stretch) | |

| ~1310 (C-N stretch) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). To ensure complete dissolution, the sample can be gently warmed or sonicated.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum on a 100 MHz or higher frequency spectrometer.

-

Standard acquisition parameters for both ¹H and ¹³C should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the ¹³C spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric contributions from the sample spectrum.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. The solution must be free of any particulate matter.

-

Method Setup:

-

Set the mass spectrometer to operate in positive ion mode.

-

The mass range should be set to scan from approximately m/z 50 to 500 to ensure the molecular ion is observed.

-

Optimize ESI source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system. Acquire the full scan mass spectrum.

-

Data Analysis: Identify the peak corresponding to the molecular ion ([M]⁺) or common adducts (e.g., [M+H]⁺, [M+Na]⁺). Use the high-resolution data to confirm the elemental composition.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to 4-(Diphenylamino)benzeneboronic Acid for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Suppliers, and Experimental Applications

This technical guide provides essential information for researchers, scientists, and drug development professionals on the commercial availability, suppliers, and key experimental protocols for 4-(Diphenylamino)benzeneboronic acid. This versatile building block is integral to the synthesis of novel organic materials and potential therapeutic agents, primarily through its application in palladium-catalyzed cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development stages, from initial screening to larger-scale synthesis. Below is a comparative table of major suppliers.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| MedchemExpress | Not Specified | 10 g | $25 | 201802-67-7[1] |

| 25 g | $40 | |||

| Sigma-Aldrich | ≥95% | 1 g | $118.00 | 201802-67-7[2] |

| 5 g | $496.00 | |||

| TCI America | Not Specified | 5 g | $1,407.50 - $1,560.79 | 201802-67-7[3] |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 250 mg | Price available upon request/login | 201802-67-7[4] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and to inquire about bulk quantities.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to introduce the diphenylamino-phenyl moiety into various molecular scaffolds. This reaction is a powerful tool for forming carbon-carbon bonds.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene (B28343) and water)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

-

Heating apparatus (e.g., heating mantle)

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., potassium carbonate, 2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of toluene and water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to afford the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Visualizations

The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and the logical relationship of this compound in the synthesis of functional materials.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Role in the synthesis of advanced functional materials.

References

An In-depth Technical Guide to Boronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boronic Acids

Boronic acids are a class of organoboron compounds with the general formula R–B(OH)₂. They are characterized by a boron atom bonded to an organic residue (alkyl or aryl) and two hydroxyl groups. This structure imparts unique chemical properties that have made boronic acids indispensable reagents in modern organic synthesis.

Structure and Properties: